![molecular formula C15H20O4 B1196103 (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione CAS No. 436-45-3](/img/structure/B1196103.png)
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the guaianolide family and is characterized by its 5,7,5-tricyclic structure . (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione has been studied for its cytotoxic properties and its role in plant poisoning in livestock .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of (1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione involves several key steps. The synthesis starts with a regioselective [2+2] cycloaddition using 2,2,2-trichloroacetyl chloride and 7-methylcycloheptatriene . This is followed by a ring-expansion to form the 5,7-motif required for the guaianolide structure. Further steps include the use of dimethyldioxirane (DMDO) to generate a hydroxyl group, which subsequently forms a lactone under acidic conditions . The final product is obtained through a sp²-sp³ Suzuki coupling, using vinyl chloride and methyl boronic acid as reagents .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above provides a basis for potential large-scale synthesis. The use of regioselective cycloaddition and ring-expansion reactions, followed by Suzuki coupling, can be adapted for industrial applications with appropriate optimization of reaction conditions and scaling up of processes.
Chemical Reactions Analysis
Types of Reactions
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione undergoes various chemical reactions, including:
Reduction: Potential reduction of carbonyl groups to alcohols.
Substitution: Suzuki coupling reactions involving the substitution of halides with boronic acids.
Common Reagents and Conditions
Oxidizing Agents: DMDO for hydroxylation.
Reducing Agents: Common reducing agents like sodium borohydride for reduction reactions.
Coupling Reagents: Vinyl chloride and methyl boronic acid for Suzuki coupling.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and coupled products with various substituents .
Scientific Research Applications
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione has several scientific research applications:
Chemistry: Used as a model compound for studying sesquiterpene lactone synthesis and reactions.
Industry: Could be explored for its bioactive properties in developing natural pesticides or herbicides.
Mechanism of Action
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione exerts its effects primarily through cytotoxic mechanisms. It induces apoptosis in murine myoblast cell lines by activating apoptotic pathways, as evidenced by annexin V flow cytometry and transmission electron microscopy . The compound likely interacts with cellular proteins and enzymes, leading to cell membrane disruption and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ivalin: Another sesquiterpene lactone isolated from Geigeria aspera.
Isogeigerin Acetate: A structurally similar compound with comparable cytotoxic properties.
Uniqueness
This compound is unique due to its specific 5,7,5-tricyclic structure and its moderate cytotoxicity compared to other sesquiterpene lactones like parthenolide . Its ability to induce apoptosis without causing significant cell membrane injury makes it a valuable compound for studying apoptosis mechanisms .
Properties
CAS No. |
436-45-3 |
|---|---|
Molecular Formula |
C15H20O4 |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
(1R,3aR,5S,5aR,9S,9aS)-9-hydroxy-1,5,8-trimethyl-1,3a,4,5,5a,6,9,9a-octahydroazuleno[6,5-b]furan-2,7-dione |
InChI |
InChI=1S/C15H20O4/c1-6-4-11-13(8(3)15(18)19-11)14(17)12-7(2)10(16)5-9(6)12/h6,8-9,11,13-14,17H,4-5H2,1-3H3/t6-,8+,9+,11+,13+,14+/m0/s1 |
InChI Key |
BFWXQSLJSDLIAA-IHVHESTJSA-N |
SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |
Isomeric SMILES |
C[C@H]1C[C@@H]2[C@@H]([C@H](C(=O)O2)C)[C@@H](C3=C(C(=O)C[C@H]13)C)O |
Canonical SMILES |
CC1CC2C(C(C(=O)O2)C)C(C3=C(C(=O)CC13)C)O |
Synonyms |
geigerin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methylpyrazino[2,3-f]quinoxaline](/img/structure/B1196021.png)
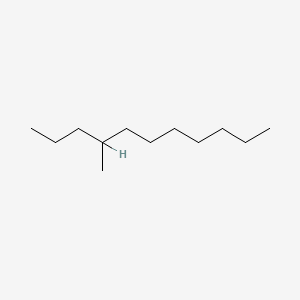

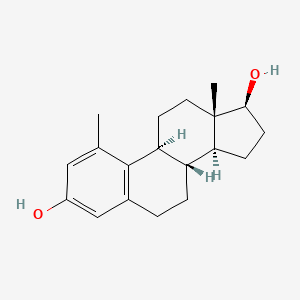
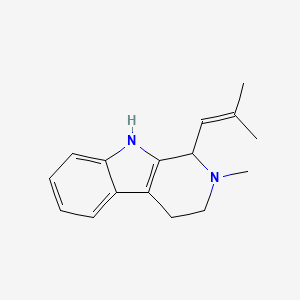
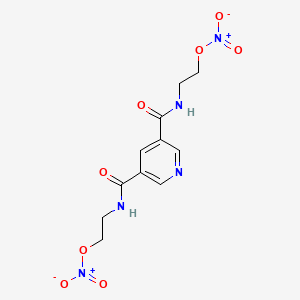
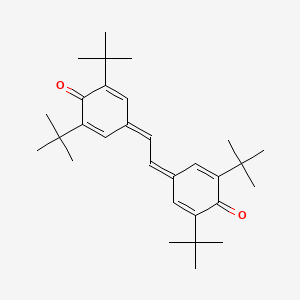
![(4AR,6R,7R,7aS)-6-(6-amino-8-((2-hydroxyethyl)amino)-9H-purin-9-yl)-2,7-dihydroxytetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinine 2-oxide](/img/structure/B1196036.png)
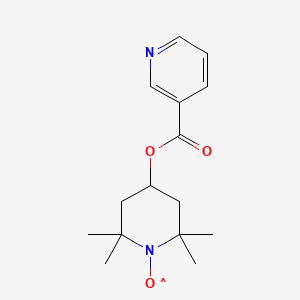
![[3,4,5-trihydroxy-6-[[2-[1-(6-hydroxy-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-15-yl)ethyl]-4-methyl-6-oxo-2,3-dihydropyran-5-yl]methoxy]oxan-2-yl]methyl hexadecanoate](/img/structure/B1196039.png)
![(6R,7R)-6-(3,5,7,8,9,12-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2(6),3,7,10-pentaen-5-yl)-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1196040.png)
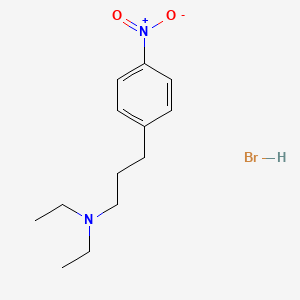
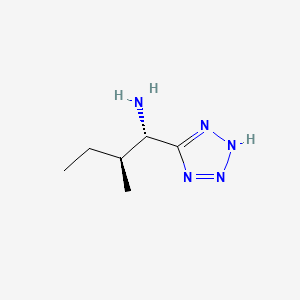
![(3aS,5aS,9aS,9bS)-3-ethynyl-3-hydroxy-3a-methyl-7-methylidenespiro[2,4,5,5a,8,9,9a,9b-octahydro-1H-cyclopenta[a]naphthalene-6,2'-cyclopentane]-1'-one](/img/structure/B1196043.png)
